Cyclobutanecarboxylic acid [3-(5-bromo-2-chloro-pyrimidin-4-ylamino)-propyl]-amide
Description
Cyclobutanecarboxylic acid [3-(5-bromo-2-chloro-pyrimidin-4-ylamino)-propyl]-amide (hereafter referred to by its full IUPAC name) is a synthetic amide derivative featuring a cyclobutane ring linked via a propylamine spacer to a dihalogenated pyrimidine core.
Structure
3D Structure
Properties
IUPAC Name |
N-[3-[(5-bromo-2-chloropyrimidin-4-yl)amino]propyl]cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrClN4O/c13-9-7-17-12(14)18-10(9)15-5-2-6-16-11(19)8-3-1-4-8/h7-8H,1-6H2,(H,16,19)(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFIANLFSZHHSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCCCNC2=NC(=NC=C2Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201147283 | |
| Record name | N-[3-[(5-Bromo-2-chloro-4-pyrimidinyl)amino]propyl]cyclobutanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201147283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1243268-69-0 | |
| Record name | N-[3-[(5-Bromo-2-chloro-4-pyrimidinyl)amino]propyl]cyclobutanecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1243268-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[3-[(5-Bromo-2-chloro-4-pyrimidinyl)amino]propyl]cyclobutanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201147283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Cyclobutanecarboxylic acid [3-(5-bromo-2-chloro-pyrimidin-4-ylamino)-propyl]-amide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases. This article reviews the compound's biological activity, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclobutane ring and a pyrimidine derivative, which are known for their roles in various biological processes. The presence of a bromo and chloro substituent enhances its reactivity and selectivity towards biological targets.
Kinase Inhibition
Cyclobutanecarboxylic acid derivatives, including the compound , have been identified as inhibitors of several protein kinases. These kinases are crucial in regulating cellular functions, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders. The compound has shown promise in inhibiting:
- Jak3 and Tyk2 : These kinases are involved in immune responses and have been targeted for autoimmune diseases.
- Fusion kinases such as BCR-Abl, which are associated with specific leukemias.
- Receptor tyrosine kinases like PDGF-R and FGFR3, involved in cell proliferation and survival .
Therapeutic Applications
The diverse biological activities suggest potential therapeutic applications for this compound in treating:
- Cancer : By inhibiting kinases that drive tumor growth.
- Neurodegenerative diseases : Such as Alzheimer's disease, where kinase activity is often altered.
- Chronic inflammatory conditions : Including rheumatoid arthritis and psoriasis .
Case Studies
- In Vitro Studies : Laboratory studies demonstrated that the compound effectively inhibited the proliferation of cancer cell lines by targeting specific kinases involved in cell cycle regulation.
- Animal Models : Preclinical trials using animal models of arthritis showed a reduction in inflammation markers when treated with the compound, indicating its potential for managing autoimmune conditions .
Data Table
The following table summarizes key research findings related to the biological activity of this compound:
Comparison with Similar Compounds
Structural Motifs and Substituent Effects
The compound’s closest analogs are pyrimidine-based amides, such as 2-Amino-4-isopropyl-6-methoxy-N-(4-methoxyphenyl)pyrimidine-5-carboxamide (referred to as Compound 4b in ). Key structural differences include:
- Pyrimidine Substituents :
- Linker and Core :
- The target compound employs a propylamine linker and a cyclobutane ring, introducing conformational strain.
- Compound 4b uses a carboxamide bridge and an aryl group, offering planar rigidity.
Physicochemical Properties
Spectroscopic and Analytical Data
- Infrared Spectroscopy (IR) :
- NMR Spectroscopy :
- Compound 4b’s ¹H NMR reveals methoxy singlets (δ 3.78, 3.82) and aromatic protons (δ 6.82–7.62) . The target compound’s pyrimidine protons and cyclobutane CH₂ groups would likely resonate in δ 1.5–4.0 and δ 7.0–8.5 regions, respectively.
Q & A
Basic: What are the optimal synthetic routes for preparing cyclobutanecarboxamide derivatives, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis of cyclobutanecarboxamide derivatives typically involves coupling cyclobutanecarboxylic acid with amines. A robust method uses diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) as catalysts in dichloromethane (DCM) under inert conditions . For the target compound, the bromo-chloro-pyrimidine amine intermediate must first be prepared, followed by amidation. Key considerations include:
- Purification: Cyclobutanecarboxylic acid chloride (bp 60°C at 50 mm Hg) requires low-temperature storage (0–6°C) to prevent decomposition .
- Solvent Choice: Aprotic solvents like DCM minimize side reactions (e.g., hydrolysis of the acid chloride).
- Yield Optimization: Excess amine (1.2–1.5 equivalents) and slow addition of the acid chloride improve regioselectivity.
Basic: How can structural confirmation of the target compound be achieved using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR Spectroscopy:
- 1H NMR: The cyclobutane ring protons appear as a multiplet (δ 1.8–2.5 ppm). The pyrimidine NH and amide NH protons resonate between δ 6.5–8.5 ppm, split due to coupling with adjacent groups .
- 13C NMR: The cyclobutane carbons show signals at δ 25–35 ppm, while the amide carbonyl appears at δ 165–175 ppm.
- X-ray Crystallography: For precise conformation analysis, single crystals can be grown via slow evaporation in DCM/hexane. Bond angles and distances (e.g., C–N bond lengths ~1.34 Å in pyrimidine rings) confirm regiochemistry .
Advanced: How does the substitution pattern on the pyrimidine ring influence biological activity, and what assays validate target engagement?
Methodological Answer:
The 5-bromo-2-chloro-pyrimidine moiety is critical for kinase inhibition (e.g., analogous compound MRT67307 targets IKKE/TBK1 kinases ).
- Structure-Activity Relationship (SAR):
- Bromine at C5: Enhances hydrophobic interactions in kinase ATP-binding pockets.
- Chlorine at C2: Prevents undesired metabolic oxidation.
- Validation Assays:
Advanced: What strategies mitigate synthetic challenges in regioselective amidation of polyhalogenated pyrimidines?
Methodological Answer:
Regioselective amidation at the pyrimidine C4-position requires:
- Protection/Deprotection: Use tert-butyl carbamate (Boc) groups to block competing amine sites (e.g., PharmaBlock intermediate PB00563 ).
- Directed Metalation: Employ palladium catalysts (e.g., Pd(OAc)₂) with ligands (Xantphos) to favor C4 amination over C2/C5 positions.
- Reaction Monitoring: LC-MS tracks intermediate formation (e.g., [M+H]+ ions at m/z ~450 for the pyrimidine-amide).
Advanced: How can metabolic stability and cellular uptake of the compound be evaluated in preclinical models?
Methodological Answer:
- Metabolic Stability:
- Liver Microsome Assays: Incubate with NADPH and measure parent compound depletion over 60 minutes (t½ calculation).
- CYP450 Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4) to assess drug-drug interaction risks.
- Cellular Uptake:
- Radiolabeling: Replace bromine with 11C/18F (see fluorinated cyclobutanecarboxylic acid analogs ).
- Transport Studies: Compare uptake in transporter-overexpressing cells (e.g., HEK293 with LAT1) vs. wild-type.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
